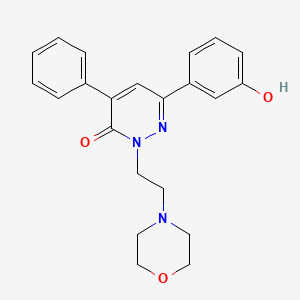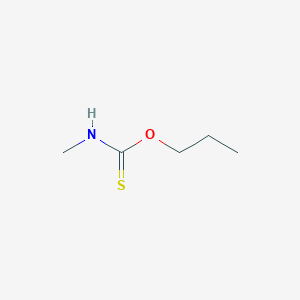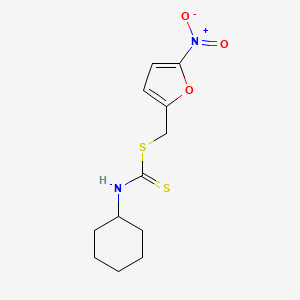
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate typically involves the reaction of 5-nitrofurfural with cyclohexylamine and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of reactive intermediates.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine compounds .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Medicine: Explored as a potential pro-drug for targeted drug delivery, especially in hypoxic tumor environments.
Industry: Utilized in the development of new materials and as a stabilizer in certain industrial processes
Mecanismo De Acción
The mechanism of action of (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate involves its interaction with biological molecules. The nitrofuran moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage cellular components. This compound may target specific enzymes or pathways, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another nitrofuran derivative with potential antimicrobial properties.
Pyrrolopyrazine derivatives: Compounds with similar biological activities, including antimicrobial and anticancer effects.
Uniqueness
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate is unique due to its combination of a nitrofuran moiety and a cyclohexylcarbamodithioate group. This structure imparts specific chemical reactivity and stability, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
57905-51-8 |
|---|---|
Fórmula molecular |
C12H16N2O3S2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(5-nitrofuran-2-yl)methyl N-cyclohexylcarbamodithioate |
InChI |
InChI=1S/C12H16N2O3S2/c15-14(16)11-7-6-10(17-11)8-19-12(18)13-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,18) |
Clave InChI |
MFDJXVPRLUOPHS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=S)SCC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



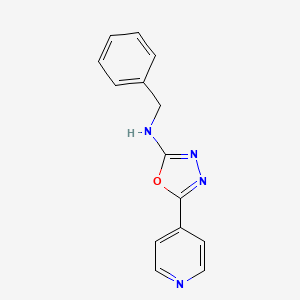
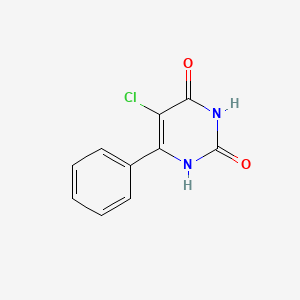
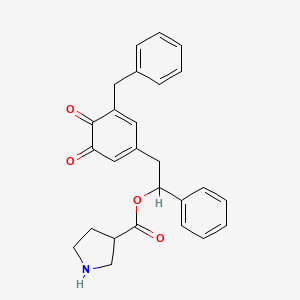
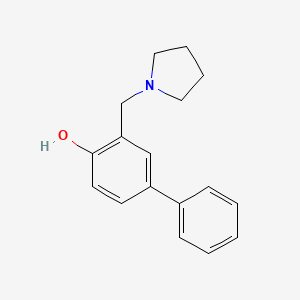
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
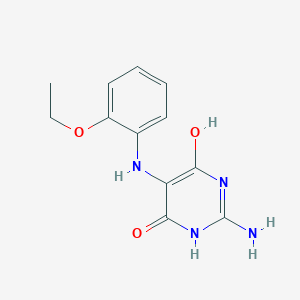
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)
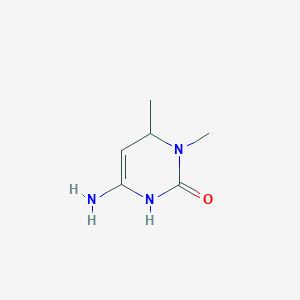

![Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate](/img/structure/B12905737.png)

